O-Desisobutyl-O-n-propyl Febuxostat: A Technical Overview
O-Desisobutyl-O-n-propyl Febuxostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of O-Desisobutyl-O-n-propyl Febuxostat (B1672324), a known impurity and derivative of the potent xanthine (B1682287) oxidase inhibitor, Febuxostat. The document details its chemical identity, plausible synthetic routes, and the established experimental protocol for evaluating its inhibitory activity against xanthine oxidase. While specific quantitative biological data for this derivative is not publicly available, this guide leverages extensive data on the parent compound, Febuxostat, to provide a framework for its characterization and evaluation. The information is presented to support research and drug development activities related to Febuxostat and its analogues.
Introduction
Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme crucial in the purine (B94841) metabolism pathway that leads to the production of uric acid.[1] By inhibiting this enzyme, Febuxostat effectively reduces serum uric acid levels, making it a key therapeutic agent in the management of hyperuricemia and gout.[2] The synthesis and manufacturing of active pharmaceutical ingredients (APIs) like Febuxostat can lead to the formation of related substances or impurities. O-Desisobutyl-O-n-propyl Febuxostat has been identified as one such process-related impurity.[3][4] Understanding the chemical properties and biological activity of such impurities is critical for drug safety, efficacy, and regulatory compliance. This guide focuses on O-Desisobutyl-O-n-propyl Febuxostat, providing a detailed technical resource for researchers in the field.
Chemical and Physical Properties
O-Desisobutyl-O-n-propyl Febuxostat is structurally similar to Febuxostat, with the isobutyl ether group replaced by an n-propyl ether group. Its formal chemical name is 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid.[3]
| Property | Value | Source |
| Chemical Name | 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylic acid | [3] |
| Synonyms | O-Desisobutyl-O-n-propyl Febuxostat, Febuxostat USP Related Compound E | [5] |
| CAS Number | 1530308-87-2 | [5] |
| Molecular Formula | C₁₅H₁₄N₂O₃S | [3] |
| Molecular Weight | 302.35 g/mol | [6] |
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
A likely synthetic approach would start from a key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate could then be alkylated with an n-propyl halide (e.g., 1-bromopropane) in the presence of a suitable base, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid.
General Experimental Protocol for Synthesis
Step 1: Alkylation
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To a solution of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable organic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
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Add 1-bromopropane to the mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the resulting crude ethyl 2-(3-cyano-4-propoxyphenyl)-4-methylthiazole-5-carboxylate by recrystallization or column chromatography.
Step 2: Hydrolysis
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Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol (B145695) and water.
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Add a solution of sodium hydroxide (B78521) and stir the mixture at an elevated temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield O-Desisobutyl-O-n-propyl Febuxostat.
Biological Activity and In Vitro Assays
O-Desisobutyl-O-n-propyl Febuxostat is classified as a xanthine oxidase inhibitor.[7] However, specific quantitative data on its inhibitory potency, such as IC₅₀ or Kᵢ values, are not publicly available. For context, Febuxostat is a highly potent inhibitor of xanthine oxidase.
Comparative Inhibitory Activity of Febuxostat
| Compound | IC₅₀ (Free XO) | Kᵢ | Inhibition Type | Source |
| Febuxostat | 1.8 nM | 0.6 nM | Mixed-type | [8][9] |
| Allopurinol | 2.9 µM | - | Competitive | [8] |
This data highlights the significant potency of Febuxostat and provides a benchmark against which O-Desisobutyl-O-n-propyl Febuxostat could be compared.
Xanthine Oxidase Inhibition Assay Protocol
The following is a standard in vitro protocol to determine the inhibitory activity of a test compound against xanthine oxidase.
Materials and Reagents:
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Xanthine Oxidase (from bovine milk)
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Xanthine (substrate)
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Test compound (O-Desisobutyl-O-n-propyl Febuxostat)
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Febuxostat (positive control)
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Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
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Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
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96-well UV-transparent microplate
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Microplate reader capable of measuring absorbance at 295 nm
Procedure:
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Preparation of Solutions:
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Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
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Prepare a stock solution of xanthine in the same buffer.
-
Prepare stock solutions of the test compound and Febuxostat in DMSO and create serial dilutions.
-
-
Assay:
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In a 96-well plate, add buffer, the test compound solution (or DMSO for control), and the xanthine oxidase solution.
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Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.
-
-
Data Analysis:
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Calculate the initial reaction rates.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
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Mechanism of Action Context: Purine Metabolism
O-Desisobutyl-O-n-propyl Febuxostat, like its parent compound, is expected to inhibit xanthine oxidase. This enzyme catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine (B114508) to xanthine and then xanthine to uric acid. Inhibition at this point directly reduces the production of uric acid.
Conclusion
O-Desisobutyl-O-n-propyl Febuxostat is a significant related substance of Febuxostat, warranting thorough characterization. This technical guide has provided its known chemical properties, a plausible synthetic route, and a detailed protocol for assessing its primary biological activity. While quantitative data on its xanthine oxidase inhibitory potency remains to be published, the framework provided herein, using Febuxostat as a benchmark, offers a robust starting point for researchers and drug development professionals. Further studies are necessary to fully elucidate the biological and pharmacokinetic profile of this compound to understand its potential impact.
References
- 1. dovepress.com [dovepress.com]
- 2. Novel Co-crystals and Eutectics of Febuxostat: Characterization, Mechanism of Formation, and Improved Dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN112961118A - Synthesis method of febuxostat decarboxylation impurities - Google Patents [patents.google.com]
- 6. Febuxostat Related Compound E United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. pharmtech.com [pharmtech.com]
- 9. CN107674040B - Method for converting febuxostat impurities into febuxostat - Google Patents [patents.google.com]

